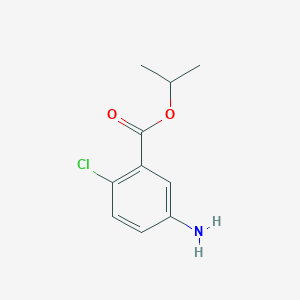

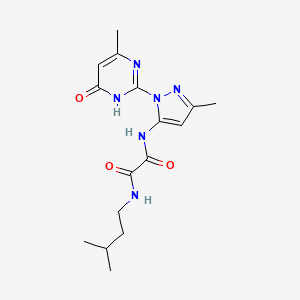

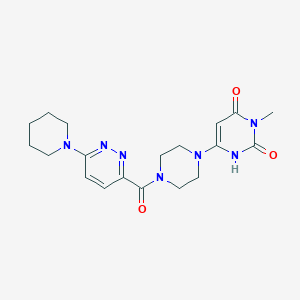

![molecular formula C7H13ClN4O B2571662 (1R)-1-[1-(Azetidin-3-yl)triazol-4-yl]ethanol;hydrochloride CAS No. 2253619-58-6](/img/structure/B2571662.png)

(1R)-1-[1-(Azetidin-3-yl)triazol-4-yl]ethanol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R)-1-[1-(Azetidin-3-yl)triazol-4-yl]ethanol;hydrochloride, also known as AZT, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. AZT belongs to the class of azetidines and triazoles, which are known for their bioactive properties.

Aplicaciones Científicas De Investigación

1. Chemical Synthesis and Modification

- The compound is utilized in the synthesis of 4-(2-chloroethyl)oxazolidinones, a process that depends on the substitution pattern on the azetidine ring and the class of the reacting alcohol (Couty, Drouillat, & Lemée, 2011).

- It is involved in the synthesis of 4-alkoxyazetidin-2-ones, where the configuration of the incoming alkoxy group is controlled by the stereochemistry of the substituent at position-3 (Bachi & Gross, 1983).

2. Complexation with Metal Ions

- The compound is used in the reaction and complexation with copper(II) chloride and cadmium(II) chloride, leading to the formation of specific copper and cadmium complexes, characterized by spectroscopy and X-ray diffraction (Mardani, Hakimi, Moeini, & Mohr, 2019).

3. Catalytic Applications

- Dinuclear manganese complexes containing derivatives of this compound have been synthesized, showing catalytic potential for the oxidation of olefins, alkanes, and alcohols (Romakh, Therrien, Süss-Fink, & Shul’pin, 2007).

4. Synthesis of Bioactive Compounds

- The compound aids in the synthesis of chiral piperazine and 1,4-diazepane annulated β-lactams, which are then transformed into functionalized acetates with potential biological activity (Dekeukeleire, D’hooghe, Vanwalleghem, Van Brabandt, & Kimpe, 2012).

5. Fluorescent Properties

- A series of novel 4-acetyl-5-methyl-1,2,3-triazoles synthesized using this compound exhibit fluorescent behavior, with some showing dual emission in certain solvents (Kamalraj, Senthil, & Kannan, 2008).

6. Enzymatic Synthesis

- The compound is involved in the enzymatic synthesis of optically pure 2-azido-1-arylethanols, leading to the creation of beta-blocker analogues with potential biological activity (Ankati, Yang, Zhu, Biehl, & Hua, 2008).

7. Antimicrobial Activity

- Coumarin-derived azolyl ethanols synthesized from this compound demonstrate effective antibacterial and antifungal activities, with potential mechanisms of action involving interaction with DNA (Peng, Kumar, Damu, & Zhou, 2016).

Propiedades

IUPAC Name |

(1R)-1-[1-(azetidin-3-yl)triazol-4-yl]ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O.ClH/c1-5(12)7-4-11(10-9-7)6-2-8-3-6;/h4-6,8,12H,2-3H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGDYKGCSPFIFJ-NUBCRITNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=N1)C2CNC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CN(N=N1)C2CNC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-[1-(Azetidin-3-yl)triazol-4-yl]ethanol;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

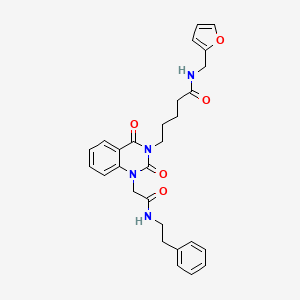

![(E)-3,4-difluoro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571583.png)

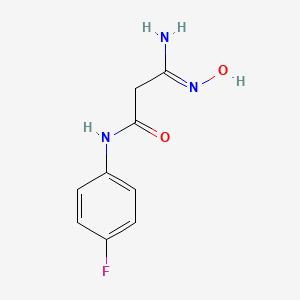

![oxadiazol-5-yl]-3H-pyrimidin-4-one](/img/structure/B2571588.png)

![2-benzylsulfanyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2571590.png)

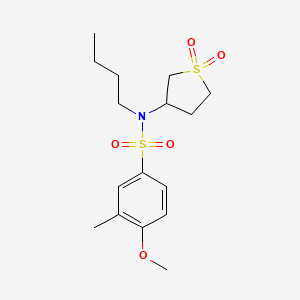

![4-(dipropylsulfamoyl)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2571593.png)

![2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2571598.png)